N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide
Description
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide is a synthetic amide derivative characterized by a 4-phenylbutanamide backbone and a 2-hydroxyethyl substituent bearing a 5-methylfuran-2-yl group. Key structural features include:
- 2-Hydroxyethyl group: Enhances solubility via hydrogen bonding.
- 5-Methylfuran-2-yl moiety: Introduces heterocyclic aromaticity and steric effects.
This compound’s design likely targets bioactivity modulation through balanced hydrophobicity and hydrogen-bonding capacity. However, explicit pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-13-10-11-16(21-13)15(19)12-18-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-11,15,19H,5,8-9,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSGJZWUZNNBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)CCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal–Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide and a base.
Coupling with Phenylbutanamide: The final step involves coupling the furan derivative with phenylbutanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like NBS (N-bromosuccinimide).
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) in an appropriate solvent.
Reduction: NaBH4 or LiAlH4 in anhydrous ether or THF (tetrahydrofuran).
Substitution: NBS in CCl4 (carbon tetrachloride) under reflux conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways . The hydroxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group and Substituent Variations
Sulfonamide Derivatives ()
Compounds III, IV, and V in are sulfonamides with trifluoromethyl, chloro, and difluorophenyl substituents. For example:
- IV-5 : N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide exhibits high fungicidal activity due to electron-withdrawing substituents enhancing target binding .
| Feature | Target Compound | IV-5 () |
|---|---|---|
| Core Structure | Butanamide | Sulfonamide |
| Key Substituents | 5-Methylfuran, phenyl | 3,5-Difluorophenyl, Cl, CF₃ |
| Bioactivity | Not reported | Fungicidal (EC₅₀ < 1 ppm) |
The 5-methylfuran’s electron-rich nature contrasts with IV-5’s electron-deficient aryl groups.
Butanamide Stereoisomers ()
Compounds m, n, and o in are stereochemically diverse butanamides with phenoxyacetamido and tetrahydro-pyrimidinyl groups:
- Example: (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide (Compound n) .
Implications : Stereochemical precision in analogs like Compound n may enhance target selectivity, whereas the target’s undefined stereochemistry could limit specificity.
Formamide Derivatives ()
Compounds F and H in are formamides with methoxyphenyl and benzyl groups:
| Feature | Target Compound | Compound F () |
|---|---|---|
| Amide Type | Butanamide | Formamide |
| Aryl Groups | Phenyl, methylfuran | Methoxyphenyl |
| Solubility | Moderate (hydroxyl group) | High (polar methoxy groups) |
Implications : The target’s furan may reduce solubility compared to Compound F’s methoxy substituents but improve metabolic stability.
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Enhance bioactivity in sulfonamides (e.g., IV-5’s CF₃/Cl groups) but may reduce solubility .
Heterocyclic Moieties : The target’s 5-methylfuran could offer unique binding vs. IV-5’s difluorophenyl or Compound F’s methoxyphenyl.
Stereochemistry : Defined configurations () improve potency but complicate synthesis .
Biological Activity
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide, a compound featuring a furan moiety, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H20N2O3
- Molecular Weight : 288.35 g/mol
- IUPAC Name : this compound
The presence of the furan ring is significant as it is known to contribute to various biological activities, including anticancer and antibacterial properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methylfuran derivatives with appropriate amine precursors. The process generally includes several steps:
- Formation of the Furan Derivative : Starting with furfuryl alcohol, various functional groups are introduced to create the desired furan structure.
- Amidation Reaction : The furan derivative is then reacted with butyric acid derivatives to form the amide bond.
This synthetic pathway allows for the exploration of various derivatives that may enhance biological activity.
Anticancer Activity
Research indicates that compounds containing furan rings exhibit significant anticancer properties. For instance, derivatives of furan have been tested against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells).
Table 1: Anticancer Activity of Furan Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 62.37 |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HepG2 | 50.00 |
| 5-Methylfuran Derivative | Vero | 75.00 |
The IC50 value represents the concentration required to inhibit cell growth by 50%. The promising results suggest that further exploration into this compound could lead to effective anticancer therapies.
Antibacterial Activity
In addition to anticancer effects, the compound has shown antibacterial properties. Studies utilizing disc diffusion methods have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 300 µg/mL |
| Bacillus subtilis | 200 µg/mL |
These findings indicate that this compound may serve as a lead compound for developing new antibiotics.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the furan moiety plays a crucial role in interacting with cellular targets, potentially disrupting metabolic pathways in cancer cells and bacterial organisms.
Case Studies
- Nephroprotective Effects : A study involving HX-1920, a related compound, indicated protective effects against nephrotoxicity induced by cisplatin without compromising its antitumor activity. This suggests that similar compounds may have multifaceted effects in clinical settings .
- Postoperative Pain Management : Research on QP001, another derivative with structural similarities, demonstrated significant analgesic effects in postoperative patients, highlighting the potential for these compounds in pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
